Cas no 7179-89-7 (N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine)

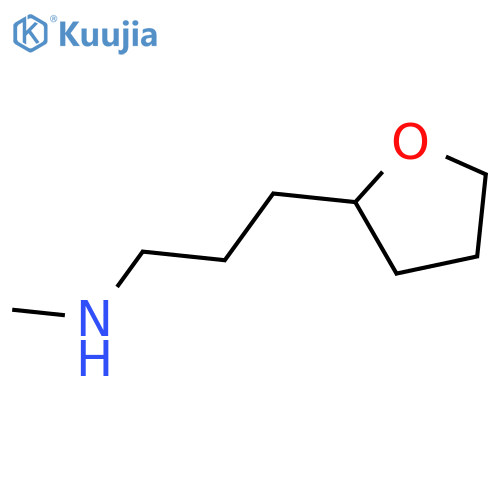

7179-89-7 structure

商品名:N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

- methyl-(3-tetrahydrofuran-2-yl-propyl)-amine

- N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine(SALTDATA: 0.1H2CO3)

- 2-<3-Methylaminopropyl>-tetrahydrofuran

- CHEMBRDG-BB 4018237

- N-methyl-3-(oxolan-2-yl)propan-1-amine

- SCHEMBL15583896

- N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine

- 7179-89-7

- CS-0368163

- methyl[3-(oxolan-2-yl)propyl]amine

- EN300-7254765

- AKOS011841715

- MFCD08060052

- DB-199506

-

- MDL: MFCD08060052

- インチ: InChI=1S/C8H17NO/c1-9-6-2-4-8-5-3-7-10-8/h8-9H,2-7H2,1H3

- InChIKey: SLKWAGFQOAXGGP-UHFFFAOYSA-N

- ほほえんだ: CNCCCC1CCCO1

計算された属性

- せいみつぶんしりょう: 143.13100

- どういたいしつりょう: 143.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 85.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- PSA: 21.26000

- LogP: 1.55590

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB215891-10g |

N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine, 95%; . |

7179-89-7 | 95% | 10g |

€586.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438833-1g |

N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine |

7179-89-7 | 95+% | 1g |

¥590.00 | 2024-05-02 | |

| 1PlusChem | 1P00FC97-1g |

N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine |

7179-89-7 | 95% | 1g |

$72.00 | 2025-02-27 | |

| abcr | AB215891-1 g |

N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine; 95% |

7179-89-7 | 1 g |

€137.20 | 2023-07-20 | ||

| abcr | AB215891-10 g |

N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine; 95% |

7179-89-7 | 10 g |

€586.00 | 2023-07-20 | ||

| TRC | M103058-2.5g |

N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine |

7179-89-7 | 2.5g |

$ 210.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438833-10g |

N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine |

7179-89-7 | 95+% | 10g |

¥2304.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438833-25g |

N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine |

7179-89-7 | 95+% | 25g |

¥5752.00 | 2024-05-02 | |

| abcr | AB215891-5 g |

N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine; 95% |

7179-89-7 | 5 g |

€381.90 | 2023-07-20 | ||

| TRC | M103058-500mg |

N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine |

7179-89-7 | 500mg |

$ 65.00 | 2022-06-04 |

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

7179-89-7 (N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7179-89-7)N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

清らかである:99%

はかる:5g

価格 ($):169.0